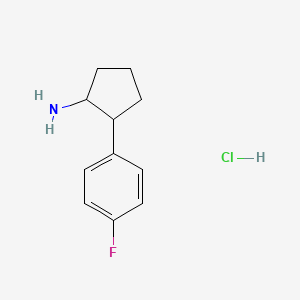

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

描述

属性

IUPAC Name |

2-(4-fluorophenyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHZPCPWVOPKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrogenation of Nitrile Precursors

A common industrial and laboratory method involves the catalytic hydrogenation of nitrile precursors such as 2-(4-fluorophenyl)cyclopentanecarbonitrile. This process typically uses palladium or nickel-based catalysts under hydrogen atmosphere at room temperature or mild heating.

| Step | Reagents/Conditions | Description | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 2-(4-Fluorophenyl)cyclopentanecarbonitrile, H₂, Pd/C or Ni-Si catalyst, RT, 12h | Catalytic hydrogenation to primary amine | 70-80 | >95 |

| 2 | Treatment with HCl in ether or ethanol, 0°C | Formation of hydrochloride salt | 85-90 | >98 |

This route provides high yields and purity, with the hydrochloride salt typically isolated by crystallization and drying under vacuum.

Reductive Amination of Ketone Intermediates

An alternative approach involves the reductive amination of 2-(4-fluorophenyl)cyclopentanone with ammonia or ammonium salts in the presence of hydrogen and a suitable catalyst such as Pd/C or Raney nickel. This method offers the advantage of direct amine formation from ketone precursors and can be optimized for stereoselectivity.

| Step | Reagents/Conditions | Description | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 2-(4-Fluorophenyl)cyclopentanone, NH₃, H₂, Pd/C, MeOH, 35-45°C | Reductive amination to amine | 65-75 | >90 |

| 2 | Acidification with HCl in isopropanol, 0-5°C | Conversion to hydrochloride salt | 80-85 | >95 |

This method is supported by similar reductive amination processes reported for related aromatic amines, where solvent choice and temperature control are critical for optimal yield and purity.

Biocatalytic Reduction

Recent advances include the use of ketoreductase enzymes (KREDs) to stereoselectively reduce ketone intermediates to chiral alcohols or amines, followed by chemical conversion to the target amine hydrochloride. The enzymatic step offers high enantioselectivity and mild reaction conditions.

| Step | Reagents/Conditions | Description | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | 2-(4-Fluorophenyl)cyclopentanone, KRED enzyme, cofactor, buffer, 20-30°C | Enzymatic reduction to chiral intermediate | 60-70 | >95 |

| 2 | Chemical amination and acid treatment | Conversion to amine hydrochloride salt | 75-80 | >95 |

This method is valuable for producing optically pure amines and is scalable for industrial applications.

Purification and Characterization

The hydrochloride salt is typically purified by crystallization from solvents such as isopropanol, ethanol, or ethyl acetate mixtures. Washing with non-polar solvents like heptane or MTBE removes impurities. Drying under vacuum at controlled temperatures (30-50°C) yields a stable, pure product.

Spectroscopic methods for structural confirmation include:

- ¹H NMR and ¹³C NMR : Characteristic aromatic and cyclopentane proton signals.

- ¹⁹F NMR : Single fluorine resonance confirming the 4-fluorophenyl group.

- Mass spectrometry (LC-MS) : Molecular ion peaks consistent with the amine hydrochloride.

- HPLC : Purity assessment, typically >95% for research-grade material.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation of nitrile | 2-(4-Fluorophenyl)cyclopentanecarbonitrile | H₂, Pd/C or Ni-Si catalyst, HCl | RT, 12h; 0°C salt formation | 70-80 | >98 | Industrially favored |

| Reductive amination | 2-(4-Fluorophenyl)cyclopentanone | NH₃, H₂, Pd/C, HCl | 35-45°C, MeOH solvent | 65-75 | >95 | Direct amine formation |

| Biocatalytic reduction | 2-(4-Fluorophenyl)cyclopentanone | Ketoreductase enzymes, cofactors | 20-30°C, aqueous buffer | 60-70 | >95 (ee) | High stereoselectivity |

Research Findings and Considerations

- Catalyst selection is crucial: Pd/C offers high activity but may require careful removal of residual metals.

- Solvent systems impact yield and purity; mixtures of THF and isopropanol or ethyl acetate are common.

- Temperature control during salt formation prevents decomposition and ensures crystallinity.

- Enzymatic methods provide access to enantiomerically enriched amines, important for chiral drug synthesis.

- Scale-up considerations include solvent recovery, catalyst recycling, and stringent quality control to maintain batch consistency.

化学反应分析

Types of Reactions

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may

生物活性

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, focusing on its pharmacological properties and implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a cyclopentane ring substituted with a 4-fluorophenyl group and an amine functional group. The synthesis typically involves the use of cyclopentanone as a starting material, followed by various amination reactions to introduce the amine functionality. Recent advancements in synthetic methodologies, including Mannich reactions and catalytic processes, have facilitated the efficient production of this compound .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly as a potential neuroprotective agent. Its mechanism of action appears to involve modulation of neurotransmitter systems and anti-inflammatory pathways.

- Neuroprotective Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production in microglial cells, suggesting its role in neuroprotection against conditions such as Alzheimer's disease . The activation of the formyl peptide receptor 2 (FPR2) has been implicated in these protective effects, leading to reduced cell death and inflammation in neuronal cultures .

- Anticancer Activity : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant antiproliferative activity in human breast cancer (MCF-7) and colon cancer (HCT-15) cell lines, with IC50 values indicating potent growth inhibition .

- Mechanisms of Action : The biological activity is believed to be mediated through several pathways:

Data Summary

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Neuroprotection | Mouse microglial N9 cells | Not specified | FPR2 activation, anti-inflammatory |

| Anticancer | MCF-7 (breast cancer) | 0.60 | Apoptosis induction |

| Anticancer | HCT-15 (colon cancer) | 0.81 | Apoptosis induction |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Neuroprotection : In a study involving mouse hippocampal organotypic cultures, pre-treatment with the compound significantly reduced LPS-induced inflammation, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

- Anticancer Evaluation : The National Cancer Institute's NCI-60 screening revealed that derivatives of this compound showed promising results against multiple cancer types, particularly in inhibiting tumor growth in vitro .

科学研究应用

Pharmacological Studies

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride has been investigated for its potential therapeutic effects. It has been noted for its role as a synthetic intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.

- Case Study : In research published by Google Patents, the compound was highlighted for its utility in treating degenerative and inflammatory diseases, showcasing its potential as a lead compound in drug development .

Synthesis of Chiral Amines

The compound serves as an important building block in the synthesis of chiral amines, which are critical in the pharmaceutical industry for developing enantiomerically pure drugs. Recent advances have demonstrated efficient methods for synthesizing such compounds using this compound.

- Research Insight : A study detailed in ACS Publications outlines methodologies that utilize this compound to achieve high enantioselectivity in synthesizing chiral amines, emphasizing its significance in asymmetric synthesis .

Drug Development and Screening

Due to its structural characteristics, this compound has been employed in high-throughput screening assays to identify novel drug candidates.

- Application Example : The compound has been used to explore structure-activity relationships (SAR) within various chemical libraries, aiding researchers in understanding the molecular interactions essential for drug efficacy .

Data Table: Summary of Applications

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

- CAS Number : 1209904-53-9

- Molecular Formula : C₁₁H₁₅ClFN

- Molecular Weight : 215.69 g/mol

- Structure: Features a cyclopentane ring substituted with a 4-fluorophenyl group and an amine group, forming a secondary amine hydrochloride salt. The SMILES notation is NC1(CCCC1)c1ccc(cc1)F.Cl .

Key Properties :

- The cyclopentane ring introduces moderate conformational rigidity compared to linear or smaller cyclic analogs.

- Primarily utilized as a building block in pharmaceutical and agrochemical research due to its balanced lipophilicity and solubility .

Structural and Physicochemical Comparisons

A comparative analysis of structurally related fluorophenyl-containing amines is summarized below:

Key Findings and Distinctions

Cyclopentane vs. Branched Alkyl Amines

The target compound’s cyclopentane ring confers greater rigidity compared to the flexible branched structure of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (MW 203.69). This rigidity may enhance binding specificity in receptor-ligand interactions, whereas the branched analog’s smaller size could improve blood-brain barrier penetration .

Ring Size and Stability

The azetidine-containing analog (3-(2-bromophenyl)-3-methylazetidine hydrochloride) has a strained four-membered ring, which may reduce metabolic stability compared to the five-membered cyclopentane in the target compound. Bromine’s larger atomic radius vs.

Pharmacological Potential vs. Pruvanserin

Pruvanserin Hydrochloride (MW 412.89) is a clinically advanced molecule with a complex piperazine-indole structure targeting serotonin receptors. In contrast, the target compound’s simpler scaffold lacks such functional groups but serves as a precursor for optimizing pharmacokinetic parameters in early-stage drug development .

Fused Ring Systems

This contrasts with the monocyclic target compound, which offers fewer steric hindrances for synthetic modifications .

常见问题

Q. Methodological Note :

- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) enhances purity .

How can researchers validate the structural identity and purity of this compound?

Basic Research Focus

Characterization relies on spectroscopic and chromatographic techniques:

Q. Data Contradictions :

- Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm thermal stability .

What strategies resolve enantiomers of this compound, and how does stereochemistry impact biological activity?

Advanced Research Focus

Chiral resolution methods include:

Q. Biological Relevance :

- Stereochemistry influences receptor binding affinity. For example, (1R,2S)-enantiomers of cyclopentane derivatives show enhanced serotonin receptor antagonism in preclinical models . Computational docking studies (e.g., AutoDock Vina) predict binding poses, but in vitro assays (e.g., radioligand displacement) are required for validation .

How do computational models predict this compound’s interaction with biological targets, and what experimental validations are needed?

Q. Advanced Research Focus

Q. Validation Steps :

In Vitro Assays : Measure IC₅₀ values in receptor-binding assays .

In Vivo Studies : Assess pharmacokinetics (e.g., bioavailability in rodent models).

What are the challenges in functionalizing this compound for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Regioselectivity : Fluorophenyl groups direct electrophilic substitution to specific positions. For example, bromination occurs para to fluorine in aromatic rings .

- Cyclopentane Modifications : Introduce substituents (e.g., azide or hydroxyl groups) via Pd-catalyzed cross-coupling or oxidation .

Case Study :

describes cyclopentane-amine derivatives functionalized with oxadiazole rings, requiring protection/deprotection strategies (e.g., Boc groups) to preserve amine reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。